2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester
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Overview
Description
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is a complex organic compound characterized by its boronic acid group and thiazole ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the reaction of 2-trifluoromethylphenylboronic acid with thiazole derivatives under specific conditions, such as the use of palladium catalysts and appropriate solvents.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and appropriate solvents.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted thiazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in cross-coupling reactions, which are essential in organic synthesis.
Biology: In biological research, 2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is used in the study of enzyme inhibitors and receptor ligands. Its unique structure allows it to interact with specific biological targets, making it useful in drug discovery and development.
Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its ability to modulate biological processes makes it a candidate for the development of drugs targeting various diseases.
Industry: In industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism by which 2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester exerts its effects involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with biological molecules, such as enzymes and receptors, leading to modulation of their activity. The thiazole ring contributes to the compound's binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
2-(Trifluoromethyl)phenylboronic acid
2-(Trifluoromethyl)phenylacetic acid
2-(Trifluoromethyl)phenyl isocyanate
Uniqueness: 2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is unique due to its combination of the boronic acid group and the thiazole ring, which provides distinct chemical and biological properties compared to similar compounds. Its ability to participate in cross-coupling reactions and its potential as a therapeutic agent set it apart from other trifluoromethylphenyl derivatives.
Properties
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-7-5-6-8-11(10)16(18,19)20/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWSYCARWRECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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